4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-1,5,6,7-tetrahydroindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-1-2-6-8(7)5(4-10-6)9(12)13/h4,10H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPXFUALWUTZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571703 | |
| Record name | 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168271-91-8 | |
| Record name | 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | Chloroacetaldehyde, NaOH | 0–25°C | Water/ethyl acetate | 75–85% |
| 2 | H₂SO₄, NH₃ | 130–170°C | Water/ethanol | 90–96% |
This method’s scalability is limited by the need for precise pH control and high-temperature ammonolysis.
Acid-Catalyzed Dehydration of Tetrahydrobenzofuran Intermediates
A modified approach from PMC7125744 employs bromoacetaldehyde instead of chloroacetaldehyde, reacting with 1,3-cyclohexanedione in water with tetrabutylammonium iodide (TBAI) and sodium bicarbonate. The intermediate undergoes acid-catalyzed dehydration (e.g., p-toluenesulfonic acid) to form 4-oxo-tetrahydroindole precursors. Subsequent oxidation or functionalization introduces the carboxylic acid group.
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Mechanism : Acid facilitates keto-enol tautomerism, driving cyclization via intramolecular aldol condensation.
Knorr Pyrrole Synthesis with Diethyl Isonitrosomalonate
The Knorr pyrrole synthesis, adapted for this compound, involves condensing diethyl isonitrosomalonate with 1,3-cyclohexanedione in acetic acid and sodium acetate. Zinc-mediated reduction of the intermediate nitroso group yields the pyrrole ring, followed by hydrolysis to the carboxylic acid.
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Limitations : Requires stoichiometric zinc and prolonged reflux, increasing costs and reaction time.
tert-Butyl Ester Protection Strategy
A low-yield alternative (26%) uses tert-butyl 4,5,6,7-tetrahydro-4-oxoindole-1-carboxylate, which is refluxed with isopropenyl acetate and p-toluenesulfonic acid. The tert-butyl group acts as a protecting group for the indole nitrogen, which is later deprotected under acidic conditions. While this method avoids harsh ammonolysis, its poor efficiency limits practical utility.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Cyclization (EP0101004B2) | Chloroacetaldehyde, NH₃ | 96% | High yield, scalable | pH sensitivity, high-temperature step |
| Bromoacetaldehyde Dehydration | Bromoacetaldehyde, TBAI | 78% | Mild conditions | Requires oxidation for carboxylic acid |
| Knorr Synthesis | Diethyl isonitrosomalonate, Zn | 60% | Well-established | Low yield, zinc waste |
| tert-Butyl Ester Route | Isopropenyl acetate | 26% | Nitrogen protection | Low efficiency |
Mechanistic Insights and Optimization
The formation of the indole core relies on cyclization via enolate intermediates. For example, in the EP0101004B2 method, base-mediated deprotonation of 1,3-cyclohexanedione generates an enolate, which attacks chloroacetaldehyde to form a six-membered ring. Acid treatment then induces dehydration, forming the tetrahydrobenzofuran intermediate. Ammonolysis ring-expands this intermediate via nucleophilic attack by ammonia, followed by aromatization.
Optimization strategies include:
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Indole Core
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic Acid
- Molecular Formula: C₁₀H₁₁NO₃
- Key Differences : Methyl group at position 2.
- Properties :
- Applications : Used in drug discovery for synthesizing indole-based inhibitors .
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid
- Molecular Formula: C₁₀H₁₁NO₃
- Key Differences : Methyl group at position 3; carboxylic acid at position 2.
- Properties :
1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic Acid
- Molecular Formula: C₁₅H₁₂FNO₃
- Key Differences : 4-Fluorophenyl substituent at position 1.
- Applications: Potential use in fluorinated drug candidates targeting kinases or GPCRs .
Functional Group Modifications
Ester Derivatives
Thioxothiazolidinone Derivatives
- Example: 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids . Key Differences: Thioxothiazolidinone group enhances electrophilicity. Applications: Explored as anti-inflammatory or antimicrobial agents .
Biological Activity
4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS Number: 103441-80-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- CAS Number : 103441-80-1
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by PubChem reported that the compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro assays revealed that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for developing therapies aimed at combating oxidative stress-related diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. Research published in various journals indicates that the compound can inhibit neuronal apoptosis and promote cell survival under stress conditions. This activity positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory pathways. Animal studies demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential application in the management of inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory processes.
- Scavenging Free Radicals : Its structure allows it to interact with free radicals effectively.
- Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Neuroprotection in Animal Models
In a rat model of neurodegeneration induced by oxidative stress, treatment with the compound led to significant improvements in cognitive function compared to control groups. Histological analysis revealed reduced neuronal loss and enhanced synaptic integrity.
Q & A
Q. What spectroscopic techniques are critical for characterizing 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid, and how are they applied?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming the hydrogen and carbon environments, particularly the indole ring protons (δ 6.5–7.5 ppm) and the carboxylic acid proton (δ 10–12 ppm) .
- Infrared (IR) Spectroscopy : To identify functional groups, such as the carbonyl stretch (C=O) at ~1700 cm⁻¹ and the carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ .
- Mass Spectrometry (MS) : For determining molecular weight (m/z 193.20 for the molecular ion) and fragmentation patterns .
- X-ray Crystallography : To resolve the 3D structure, including the fused bicyclic system and hydrogen-bonding networks .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves Fischer indole synthesis :
Cyclohexanone reacts with phenylhydrazine under acidic conditions (e.g., methanesulfonic acid) to form the indole core .
Carboxylic acid introduction : Oxidation or substitution at the 3-position using reagents like KMnO₄ or Pd-catalyzed cross-coupling .
Purification : Recrystallization from ethanol or HPLC for >95% purity .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| Fischer Indole | 65–75 | 92 | Cyclohexanone, H+ | |
| Pd-Catalyzed Coupling | 50–60 | 88 | Pd(OAc)₂, Boronic Acid |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
- Density Functional Theory (DFT) : Predicts reaction pathways and transition states. For example, DFT can model the activation energy for electrophilic substitution at the indole 2-position .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., acetic acid vs. DMF) .
- Docking Studies : Evaluates binding affinity of derivatives to biological targets (e.g., enzyme active sites) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in antimicrobial assays) .
- Structural Confirmation : Ensure synthesized batches match the intended structure via NMR and LC-MS to rule out impurities .
- Assay Reprodubility : Cross-test in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies mitigate side reactions during functionalization of the indole core?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during alkylation or acylation .
- Regioselective Catalysis : Employ directing groups (e.g., -OMe) to control substitution at specific positions .
- Low-Temperature Conditions : Reduce unwanted oxidation by conducting reactions under N₂ at 0–5°C .
Table 2 : Common Side Reactions and Solutions
| Side Reaction | Cause | Mitigation Strategy | Reference |
|---|---|---|---|
| Over-oxidation | Strong oxidizing agents | Use mild oxidants (e.g., O₂/NMO) | |
| Ring-opening | Acidic conditions | Buffer pH to 6–7 |
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Synthesize analogs with substitutions at positions 2, 4, or 7 to assess impact on bioactivity .
- Pharmacophore Mapping : Identify critical functional groups (e.g., the 3-carboxylic acid for enzyme inhibition) .
- In Silico Screening : Use tools like Schrödinger’s Glide to prioritize derivatives with optimal binding poses .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
